molecular formula C18H18ClNO B2427978 (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide CAS No. 331462-01-2

(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide

Cat. No.: B2427978
CAS No.: 331462-01-2
M. Wt: 299.8
InChI Key: XIPUZUPXSZKNOT-JXMROGBWSA-N
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Description

(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide is an organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide typically involves the reaction of 4-chlorobenzylamine with 3-(2,4-dimethylphenyl)-2-propenoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide: shares structural similarities with other amides and propenamides.

    N-(4-chlorobenzyl)-3-phenyl-2-propenamide: Similar in structure but lacks the dimethyl groups on the phenyl ring.

    N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-butenamide: Similar but with a different degree of unsaturation in the carbon chain.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl and 2,4-dimethylphenyl groups may confer distinct properties compared to other related compounds.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-13-3-6-16(14(2)11-13)7-10-18(21)20-12-15-4-8-17(19)9-5-15/h3-11H,12H2,1-2H3,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPUZUPXSZKNOT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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